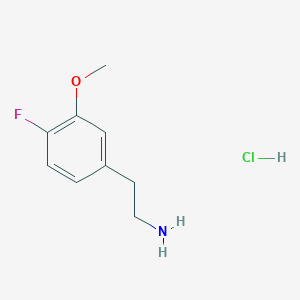

2-(4-Fluoro-3-methoxyphenyl)ethan-1-amine hydrochloride

説明

2-(4-Fluoro-3-methoxyphenyl)ethan-1-amine hydrochloride is a chemical compound with the CAS Number: 128495-48-7 . It has a molecular weight of 169.2 and its IUPAC name is 2-(4-fluoro-3-methoxyphenyl)ethanamine . It is typically stored at 4°C and is in liquid form .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C9H12FNO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4-5,11H2,1H3 . This indicates that the compound has a molecular structure consisting of 9 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom.Physical And Chemical Properties Analysis

This compound has a molecular weight of 169.2 . It is in liquid form and is typically stored at a temperature of 4°C .科学的研究の応用

Acid Catalysis in Histochemistry

The study by Björklund and Stenevi (1970) explored the use of hydrochloric acid to catalyze the formation of fluorophores through a histochemical condensation reaction between formaldehyde and phenylethylamines, including compounds with methoxy groups. This approach significantly enhances the fluorescence yield of these compounds, indicating its application in specific histochemical staining techniques for research in neuroscience and cellular biology (Björklund & Stenevi, 1970).

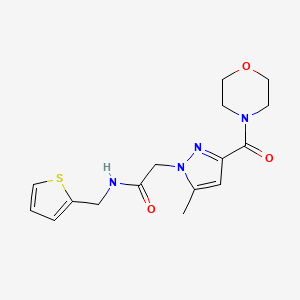

Synthesis and Cytotoxic Activity of Novel Compounds

Kadrić et al. (2014) described the synthesis of novel 3-hydroxyquinolin-4(1H)-one derivatives using primary and secondary amines. These compounds were tested for cytotoxic activity against various cancer cell lines, showcasing the potential of such derivatives in the development of new anticancer drugs. The study highlights the importance of structural modifications in phenylethylamine derivatives for enhancing biological activity (Kadrić et al., 2014).

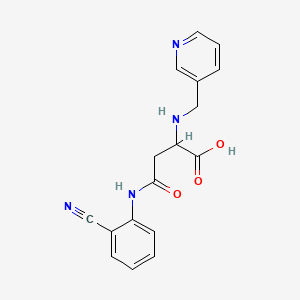

Antimicrobial Activity of Schiff Bases

Puthran et al. (2019) focused on the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and their evaluation for in vitro antimicrobial activity. The study underscores the potential of incorporating fluoro and methoxy groups into Schiff bases for developing compounds with significant antimicrobial properties (Puthran et al., 2019).

Electrophilic Substitution and High-Spin Alignment in Organic Chemistry

Barlow et al. (2005) investigated intervalence charge-transfer (IVCT) in mixed-valence monocations of bis(triarylamines) linked with vinylene and phenylene-vinylene bridges. This research is pertinent to understanding the electronic properties of organic compounds and their applications in materials science, particularly in the development of organic semiconductors and high-spin organic polymers (Barlow et al., 2005).

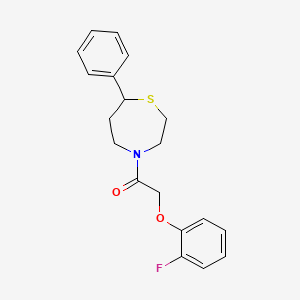

Fluorination and Methoxylation in Organic Synthesis

Fuchigami and Ichikawa (1994) explored the anodic methoxylation of N-(fluoroethyl)amines, demonstrating selective introduction of a methoxy group in the presence of fluoroalkyl groups. This method highlights the versatility of electrochemical techniques in functionalizing organic molecules, paving the way for the synthesis of complex organic compounds with potential applications in medicinal chemistry and material science (Fuchigami & Ichikawa, 1994).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed or if it comes into contact with skin . The compound has the signal word “Danger” and has hazard statements H302 and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

特性

IUPAC Name |

2-(4-fluoro-3-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c1-12-9-6-7(4-5-11)2-3-8(9)10;/h2-3,6H,4-5,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNSVRBIQUFWOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCN)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154550-93-3 | |

| Record name | 2-(4-fluoro-3-methoxyphenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2926066.png)

![(E)-allyl 5-(4-chlorophenyl)-2-(isoquinolin-7-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2926067.png)

![1-[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2926072.png)

![methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/no-structure.png)

![4-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2926081.png)

![4-({4-Chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}sulfonyl)thiomorpholine](/img/structure/B2926084.png)